N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide
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Overview
Description
“N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide” is a compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives have been extensively studied and are associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, and anti-inflammatory activities .
Synthesis Analysis
The synthesis of benzothiazole derivatives has been achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc . In one study, hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl)-mediated synthesis of new N’-(1,3-benzothiazol-2-yl)-arylamides were carried out in high yields under relatively milder reaction conditions using dimethyl formamide as solvent .Scientific Research Applications
Disposition and Metabolism in Humans
A study on the disposition and metabolism of a related compound, SB-649868, an orexin 1 and 2 receptor antagonist under development for insomnia treatment, revealed extensive metabolism with principal elimination via feces, highlighting the compound's pharmacokinetic profile and its metabolic pathways in humans (Renzulli et al., 2011).
Amyloid Imaging in Alzheimer's Disease
Research involving positron emission tomography (PET) amyloid and FDG imaging at different stages of Alzheimer's disease (AD) utilized compounds with similar benzothiazole structures. These studies have significantly contributed to understanding the time courses in AD disease processes, offering insights into the progression and diagnosis of AD (Kadir et al., 2012).
Antimycotic Efficacy and Safety
A clinical trial on the therapeutic efficacy and safety of sertaconazole, a compound with a benzothiophene structure, demonstrated its effectiveness in treating Pityriasis versicolor, showcasing its potential as a topical antifungal agent with excellent safety profiles (Nasarre et al., 1992).
Metabolic and Excretion Kinetics
A study on the metabolism and urinary excretion kinetics of Uvinul A plus®, a UV filter, in humans after single oral or dermal dosage, provides insights into the systemic exposure and toxicokinetic parameters of such compounds, underlining the importance of understanding metabolic pathways for safety assessments (Stoeckelhuber et al., 2020).
Human Biomonitoring for Exposure Assessment
Research on benzene and acrylamide metabolites in urine samples from children and adolescents in Germany, as part of human biomonitoring efforts, utilized analytical methods to assess exposure to carcinogenic substances, highlighting the utility of such research in public health and regulatory contexts (Schwedler et al., 2020).
Mechanism of Action
Target of Action
tuberculosis , suggesting that this compound may also target similar biological entities.
Mode of Action
The exact mode of action of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide is currently unknown. Benzothiazole derivatives are known to interact with their targets, leading to inhibition of the target’s function . It is plausible that this compound follows a similar mode of action.
Biochemical Pathways
Benzothiazole derivatives have been associated with anti-tubercular activity , suggesting that this compound may affect similar biochemical pathways.
Pharmacokinetics
The admet calculation of similar benzothiazole derivatives showed favourable pharmacokinetic profiles , which may suggest a similar profile for this compound.
Result of Action
tuberculosis , suggesting that this compound may have similar effects.
Action Environment
It is known that environmental factors can influence the action of similar compounds .
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-3-chloro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13ClN2O2S2/c23-19-13-5-1-3-7-17(13)28-20(19)21(27)24-12-9-10-16(26)14(11-12)22-25-15-6-2-4-8-18(15)29-22/h1-11,26H,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDKGMIJGWDHAHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3)O)C4=NC5=CC=CC=C5S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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